5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring The presence of methyl groups at the 5 and 6 positions of the thiophene ring contributes to its unique chemical properties
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with the epidermal growth factor receptor (egfr) .
Mode of Action
It’s known that similar compounds can inhibit egfr kinase , which plays a crucial role in cell proliferation and survival.
Biochemical Pathways
Inhibition of egfr kinase can affect multiple downstream pathways, including the pi3k/akt and mapk pathways, which are involved in cell survival, growth, and proliferation .
Result of Action
Similar compounds have shown antimycobacterial activity , suggesting potential utility as antitubercular agents. Additionally, some compounds in this class have demonstrated analgesic, anti-inflammatory, and antibacterial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, starting from 2-aminothiophene-3-carboxylic acid, the compound can be synthesized via a cyclization reaction with formamide under acidic conditions. Another method involves the use of substituted pyrimidine-4-carboxylic acid derivatives in the construction of the thiophene ring .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthetic approaches. One effective method includes the Pd-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines, followed by derivatization to obtain the desired compound . This method provides satisfactory yields and is suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thione derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-position of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thione derivatives.
Substitution: Various substituted thienopyrimidines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antitubercular agent.
Materials Science: The unique electronic properties of the thienopyrimidine ring system make this compound a candidate for use in organic electronics and photovoltaic devices.
Biological Research: The compound’s ability to interact with biological targets has made it a subject of interest in the study of enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one can be compared with other thienopyrimidine derivatives:
2-Methylthio-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones: These compounds exhibit similar analgesic, anti-inflammatory, and antibacterial activities.
Thieno[2,3-d]pyrimidine-4-carboxylic acids: These derivatives are known for their antimicrobial and antifungal properties.
Thieno[2,3-d]pyrimidin-4(3H)-thiones: These compounds have been studied for their potential as enzyme inhibitors and anticancer agents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-4-5(2)12-8-6(4)7(11)9-3-10-8/h3H,1-2H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFMGDDXMIKGEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60328030 | |
Record name | 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60328030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18593-44-7 | |
Record name | 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60328030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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